1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Piperazine attachment: Finally, the phenylpiperazine moiety is introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl group or piperazine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl or piperazine derivatives.
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-(2-(o-tolyl)thio)ethanone: Similar structure but lacks the oxadiazole ring.
1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: Similar structure with a different substitution pattern on the oxadiazole ring.
Uniqueness: 1-(4-Phenylpiperazin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of both the oxadiazole ring and the thioether linkage, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-7-5-6-10-18(16)20-22-23-21(27-20)28-15-19(26)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIKKVOISZMARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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